![molecular formula C18H26O3 B14175365 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione CAS No. 917985-11-6](/img/structure/B14175365.png)
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione is a complex organic compound with a unique structure that includes an ethoxy group, a phenylethyl group, and a heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione typically involves multiple steps, including the formation of the heptane backbone, the introduction of the ethoxy and phenylethyl groups, and the formation of the diketone structure. Common synthetic routes may involve:
Formation of the Heptane Backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to form the carbon-carbon bonds.
Introduction of the Ethoxy Group: This step may involve the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Introduction of the Phenylethyl Group: This can be done through Friedel-Crafts alkylation using phenylethyl chloride and a Lewis acid catalyst.
Formation of the Diketone Structure: This step may involve the oxidation of the corresponding alcohol or the use of diketone precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone structure to alcohols or alkanes.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione involves its interaction with molecular targets and pathways in biological systems. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of metabolic pathways. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.
類似化合物との比較
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione can be compared with similar compounds such as:
3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: This compound has a similar phenylethyl group but differs in its overall structure and functional groups.
(2R,3S)-Ethyl-3-phenylglycidate: This compound shares the phenylethyl group but has a different backbone and functional groups.
特性
CAS番号 |
917985-11-6 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC名 |
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione |
InChI |
InChI=1S/C18H26O3/c1-5-21-17(16-9-7-6-8-10-16)13-18(4,15(3)20)12-11-14(2)19/h6-10,17H,5,11-13H2,1-4H3/t17-,18?/m1/s1 |
InChIキー |
LPDRVAIPDISNNS-QNSVNVJESA-N |
異性体SMILES |
CCO[C@H](CC(C)(CCC(=O)C)C(=O)C)C1=CC=CC=C1 |
正規SMILES |
CCOC(CC(C)(CCC(=O)C)C(=O)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


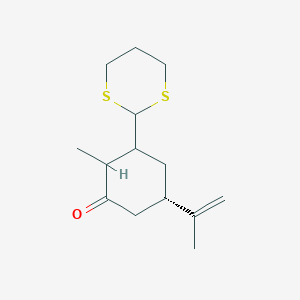
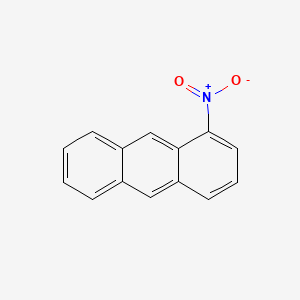

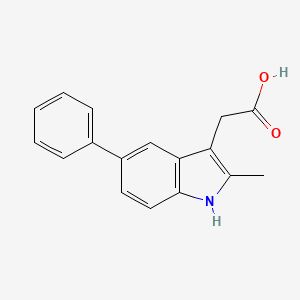
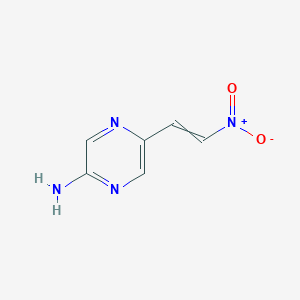
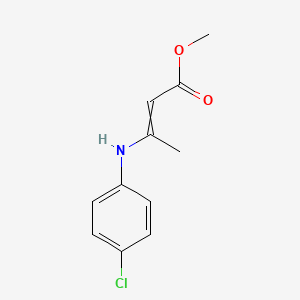
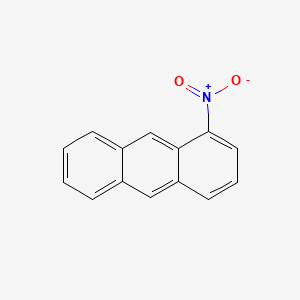
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
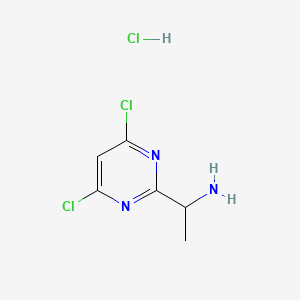
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
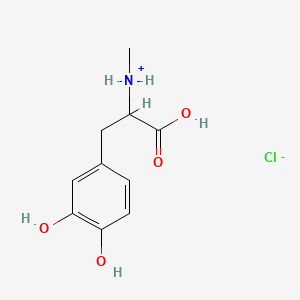
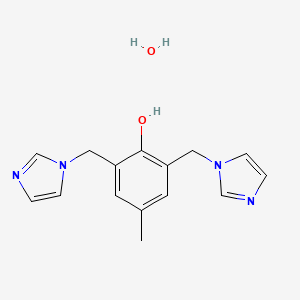
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)
